2-Morpholinonicotinic acid hydrochloride
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Overview
Description
2-Morpholinonicotinic acid hydrochloride is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of a morpholine ring attached to the nicotinic acid structure. It is a significant pharmaceutical intermediate with various applications in the synthesis of medical antibiotics, anti-cardiovascular drugs, insecticides, and herbicides .
Preparation Methods
The synthesis of 2-Morpholinonicotinic acid hydrochloride typically involves a multi-step process starting from commercially available dichloro-hydrochloric acid. The synthetic route includes the following steps :
Esterification: The initial step involves the esterification of dichloro-hydrochloric acid.
Nucleophilic Substitution: This step involves the substitution of the chlorine atoms with a morpholine group.
Hydrolysis: The final step involves the hydrolysis of the ester to yield 2-Morpholinonicotinic acid, which is then converted to its hydrochloride salt.
The reaction conditions are generally mild, and the overall yield of the process is optimized to achieve a high yield of around 93% .
Chemical Reactions Analysis
2-Morpholinonicotinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common reagents used in these reactions include dimethylformamide (DMF), triethylamine, and methanol. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
2-Morpholinonicotinic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Morpholinonicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, it may interact with nicotinic acid receptors, influencing lipid metabolism and reducing inflammation .
Comparison with Similar Compounds
2-Morpholinonicotinic acid hydrochloride can be compared with other nicotinic acid derivatives, such as:
2-Chloronicotinic acid: This compound is also a derivative of nicotinic acid and is used in the synthesis of pharmaceuticals and agrochemicals.
α-Chloro niacin: Another derivative with applications in the production of drugs and agricultural chemicals.
The uniqueness of this compound lies in its morpholine ring, which imparts distinct chemical and biological properties compared to other nicotinic acid derivatives .
Properties
IUPAC Name |
2-morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c13-10(14)8-2-1-3-11-9(8)12-4-6-15-7-5-12;/h1-3H,4-7H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFPOWGABHTBHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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